Cas no 1379246-31-7 (2-(1-methylcyclopropyl)benzoic acid)

1379246-31-7 structure

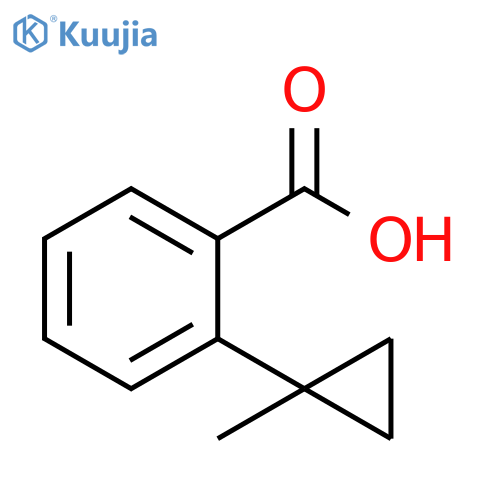

商品名:2-(1-methylcyclopropyl)benzoic acid

CAS番号:1379246-31-7

MF:C11H12O2

メガワット:176.211783409119

CID:4595153

2-(1-methylcyclopropyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-methylcyclopropyl)benzoic acid

- Benzoic acid, 2-(1-methylcyclopropyl)-

-

- インチ: 1S/C11H12O2/c1-11(6-7-11)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)

- InChIKey: DACFJVCFVNMHEA-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=CC=C1C1(C)CC1

2-(1-methylcyclopropyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-729624-0.25g |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95.0% | 0.25g |

$594.0 | 2025-03-11 | |

| Enamine | EN300-729624-1.0g |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95.0% | 1.0g |

$1200.0 | 2025-03-11 | |

| A2B Chem LLC | AX27387-1g |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 1g |

$1299.00 | 2024-04-20 | |

| 1PlusChem | 1P01DWFV-50mg |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 50mg |

$394.00 | 2023-12-22 | |

| Aaron | AR01DWO7-100mg |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 100mg |

$597.00 | 2025-02-09 | |

| Aaron | AR01DWO7-250mg |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 250mg |

$842.00 | 2025-02-09 | |

| 1PlusChem | 1P01DWFV-1g |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 1g |

$1545.00 | 2023-12-22 | |

| Aaron | AR01DWO7-5g |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 5g |

$4809.00 | 2023-12-16 | |

| A2B Chem LLC | AX27387-5g |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 5g |

$3698.00 | 2024-04-20 | |

| A2B Chem LLC | AX27387-50mg |

2-(1-methylcyclopropyl)benzoic acid |

1379246-31-7 | 95% | 50mg |

$328.00 | 2024-04-20 |

2-(1-methylcyclopropyl)benzoic acid 関連文献

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1379246-31-7 (2-(1-methylcyclopropyl)benzoic acid) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量